molecular formula C15H14F2N2O B6445870 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640962-84-9

4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6445870
CAS No.: 2640962-84-9
M. Wt: 276.28 g/mol
InChI Key: RMMWXODALYVJQN-UHFFFAOYSA-N
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Description

“4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine” is an organic compound featuring a pyridine core substituted at the 4-position with an ether-linked azetidine ring. The azetidine moiety is further functionalized with a 2,6-difluorophenylmethyl group. This structure combines a rigid heterocyclic framework (pyridine) with a strained azetidine ring, introducing unique steric and electronic properties. The 2,6-difluorophenyl group contributes to electron-withdrawing effects and influences molecular interactions, while the azetidine-ether linker may enhance solubility and modulate conformational flexibility.

Properties

IUPAC Name

4-[1-[(2,6-difluorophenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c16-14-2-1-3-15(17)13(14)10-19-8-12(9-19)20-11-4-6-18-7-5-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMWXODALYVJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzyl halide.

    Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring through an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry techniques can also be employed to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine moiety can modulate the compound’s overall conformation and reactivity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural and Functional Features

Parameter 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine Ir-D0 Ir-D1 Ir-D2
Molecular Weight Not reported ~800–900 g/mol ~900–1000 g/mol ~950–1050 g/mol
Fluorine Position 2,6-difluorophenyl 2,4-difluorophenyl 2,4-difluorophenyl 2,4-difluorophenyl
Key Functional Group Azetidine-ether Iridium(III) complex Alkoxy side chain Alkoxy + methyl groups
Reported Application Not reported OLED emissive layer OLED emissive layer OLED emissive layer

Key Research Findings from Literature

Steric and Solubility Effects : Alkoxy side chains in Ir-D1/D2 enhance solubility by ~30% compared to Ir-D0, critical for inkjet-printable OLEDs . The target compound’s azetidine linker may offer similar benefits, though experimental validation is needed.

Electronic Tuning : Symmetrical 2,6-difluorophenyl substitution in the target compound could provide more predictable electronic effects than asymmetrical 2,4-difluorophenyl groups, which may broaden emission spectra in Ir complexes .

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